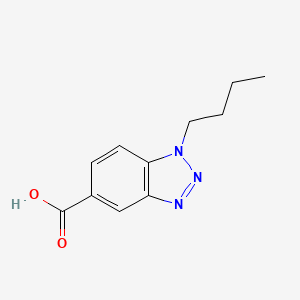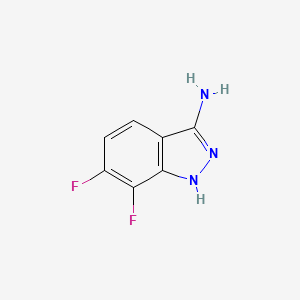
6,7-difluoro-1H-indazol-3-amine
Overview
Description
6,7-Difluoro-1H-indazol-3-amine is a chemical compound with the molecular formula C7H5F2N3. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Biochemical Analysis
Biochemical Properties
3-Amino-6,7-difluoro-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with tyrosine kinase enzymes, where 3-Amino-6,7-difluoro-1H-indazole acts as a hinge-binding fragment, effectively inhibiting the enzyme’s activity . This interaction is critical in modulating signal transduction pathways that are often dysregulated in cancer cells. Additionally, 3-Amino-6,7-difluoro-1H-indazole has been shown to interact with indoleamine 2,3-dioxygenase 1, an enzyme involved in tryptophan metabolism, thereby influencing immune responses .
Cellular Effects
The effects of 3-Amino-6,7-difluoro-1H-indazole on various cell types and cellular processes are profound. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis. This compound affects cell signaling pathways, particularly those involving tyrosine kinases, leading to altered gene expression and disrupted cellular metabolism . In immune cells, 3-Amino-6,7-difluoro-1H-indazole modulates the kynurenine pathway, impacting immune cell function and potentially enhancing anti-tumor immunity .
Molecular Mechanism
At the molecular level, 3-Amino-6,7-difluoro-1H-indazole exerts its effects through several mechanisms. It binds to the active sites of enzymes such as tyrosine kinases and indoleamine 2,3-dioxygenase 1, inhibiting their activity . This binding leads to the inhibition of downstream signaling pathways, resulting in reduced cell proliferation and increased apoptosis in cancer cells. Additionally, 3-Amino-6,7-difluoro-1H-indazole influences gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-6,7-difluoro-1H-indazole have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that continuous exposure to 3-Amino-6,7-difluoro-1H-indazole can lead to sustained inhibition of cell proliferation and prolonged induction of apoptosis in cancer cells . The compound’s effects on cellular function may diminish over extended periods, suggesting potential adaptive responses by the cells .
Dosage Effects in Animal Models
The effects of 3-Amino-6,7-difluoro-1H-indazole vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth with minimal adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
3-Amino-6,7-difluoro-1H-indazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound also affects metabolic flux by altering the levels of key metabolites involved in cellular respiration and energy production . These interactions can influence the overall metabolic state of the cell and contribute to the compound’s therapeutic effects.
Transport and Distribution
Within cells and tissues, 3-Amino-6,7-difluoro-1H-indazole is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 3-Amino-6,7-difluoro-1H-indazole plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins . Additionally, it can translocate to the nucleus, where it influences gene expression by interacting with nuclear receptors and transcription factors . Post-translational modifications, such as phosphorylation, may also affect the compound’s localization and activity within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-difluoro-1H-indazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,4-difluoroaniline with hydrazine hydrate under reflux conditions, followed by cyclization with a suitable reagent . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoro-1H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution can introduce various functional groups such as alkyl or aryl groups .
Scientific Research Applications
6,7-Difluoro-1H-indazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6,7-difluoro-1H-indazol-3-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and signaling pathways, which can lead to its biological effects. For example, it may inhibit kinases involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
1H-indazole-3-amine: A closely related compound with similar biological activities.
6,7-dichloro-1H-indazol-3-amine: Another derivative with different halogen substitutions.
6,7-dimethyl-1H-indazol-3-amine: A compound with methyl groups instead of halogens
Uniqueness
6,7-Difluoro-1H-indazol-3-amine is unique due to the presence of fluorine atoms, which can enhance its biological activity and stability. Fluorine atoms can also influence the compound’s electronic properties, making it distinct from other indazole derivatives .
Properties
IUPAC Name |
6,7-difluoro-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2N3/c8-4-2-1-3-6(5(4)9)11-12-7(3)10/h1-2H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCNLECORJCINH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=NN2)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439179 | |
| Record name | 3-AMINO-6,7-DIFLUORO-1H-INDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
706805-37-0 | |
| Record name | 3-AMINO-6,7-DIFLUORO-1H-INDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
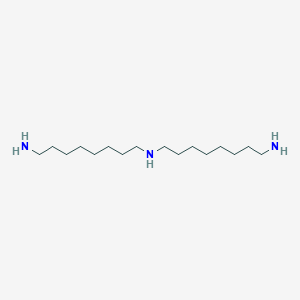


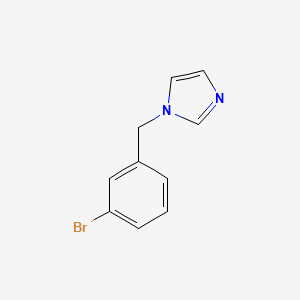
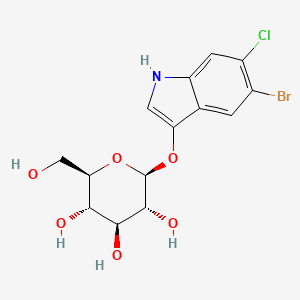
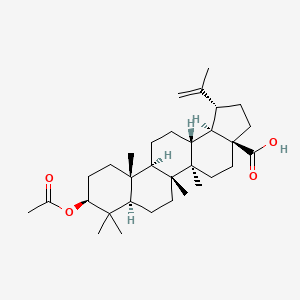
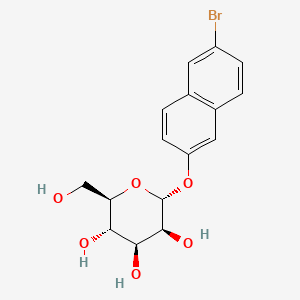

![Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]](/img/structure/B1279298.png)
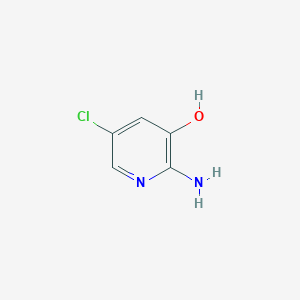
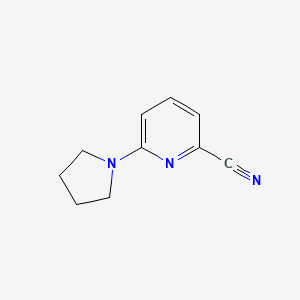
![2-[2-(Dimethylamino)ethoxy]benzonitrile](/img/structure/B1279309.png)

